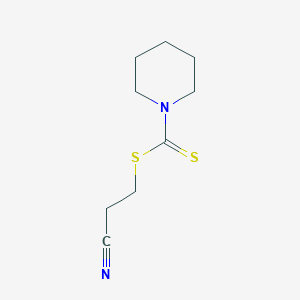
2-Cyanoethyl piperidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C9H14N2S2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an alkyl halide under specific conditions. One common method is the one-pot, three-component condensation of primary and secondary amines with carbon disulfide and unsaturated carbonyl compounds or alkyl halides under ultrasonic irradiation. This method is considered green and efficient, providing high yields in water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and water as a solvent makes the process environmentally friendly and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyanoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-Cyanoethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Cyanoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound’s ability to form strong bonds with metal ions also makes it useful in catalysis and other industrial applications .
類似化合物との比較
Similar Compounds
- Allyl piperidine-1-carbodithioate
- Benzyl 1H-imidazole-1-carbodithioate
Uniqueness
2-Cyanoethyl piperidine-1-carbodithioate is unique due to its specific structural features and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in the development of new materials and therapeutic agents. Further research is needed to fully explore its capabilities and applications.
特性
CAS番号 |
33032-83-6 |
|---|---|
分子式 |
C9H14N2S2 |
分子量 |
214.4 g/mol |
IUPAC名 |
2-cyanoethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C9H14N2S2/c10-5-4-8-13-9(12)11-6-2-1-3-7-11/h1-4,6-8H2 |
InChIキー |
SBRFMBYFZOHTOX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=S)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


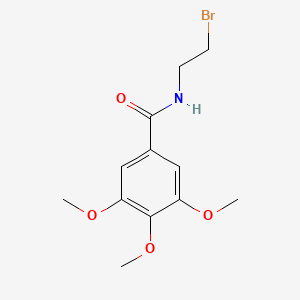
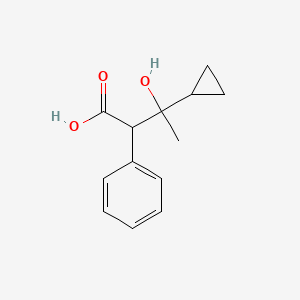
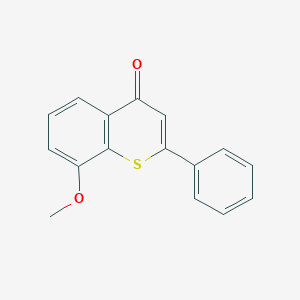
![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)
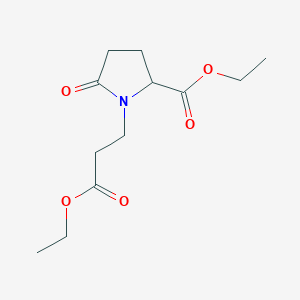
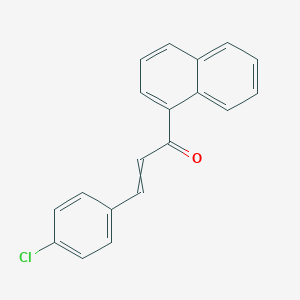
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
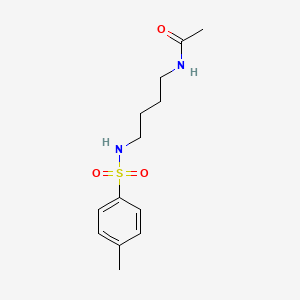
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)
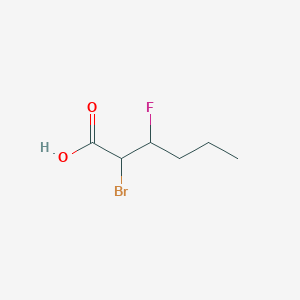
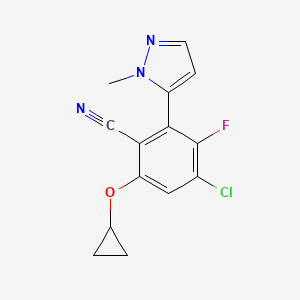
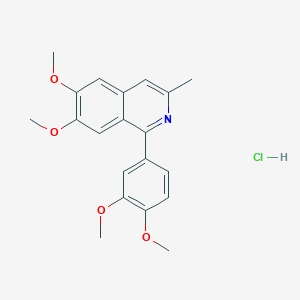
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
